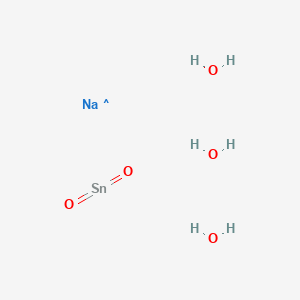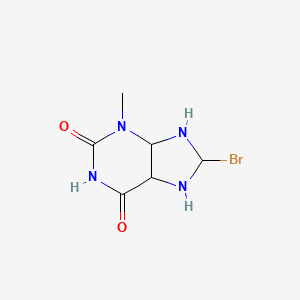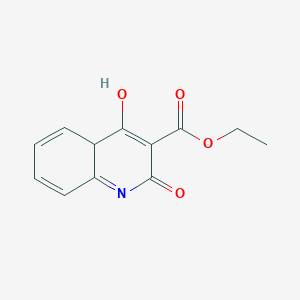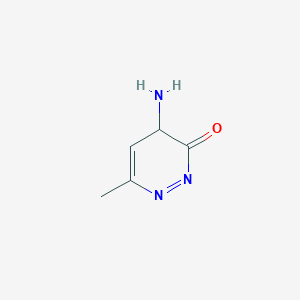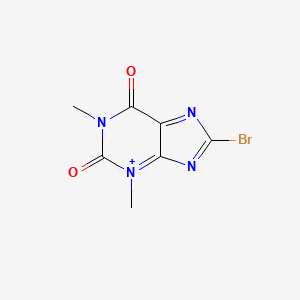
8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione is a brominated derivative of theophylline, a well-known xanthine alkaloid. This compound is characterized by its molecular formula C7H7BrN4O2 and a molecular weight of 259.063 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione typically involves the bromination of theophylline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the purine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases and as an anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions . The compound also interacts with adenosine receptors, contributing to its pharmacological profile .
Comparison with Similar Compounds
Theophylline: A non-brominated analog with similar pharmacological effects.
Caffeine: Another xanthine derivative with stimulant properties.
8-Bromotheophylline: A closely related compound with similar chemical structure and properties.
Uniqueness: 8-Bromo-1,3-dimethylpurin-3-ium-2,6-dione is unique due to its specific bromination, which imparts distinct chemical and pharmacological properties. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C7H6BrN4O2+ |
|---|---|
Molecular Weight |
258.05 g/mol |
IUPAC Name |
8-bromo-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C7H6BrN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3/q+1 |
InChI Key |
OULNNZCFXOIVLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


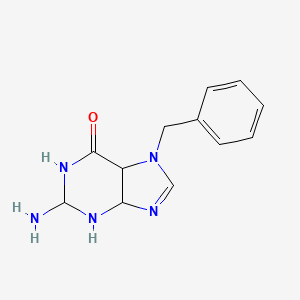
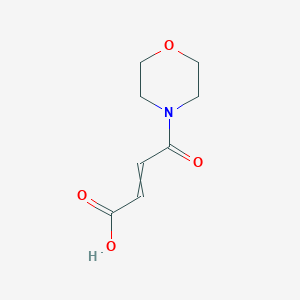
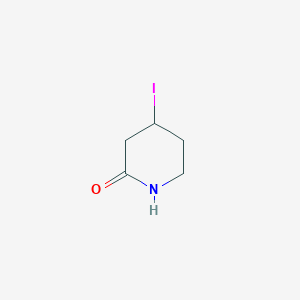
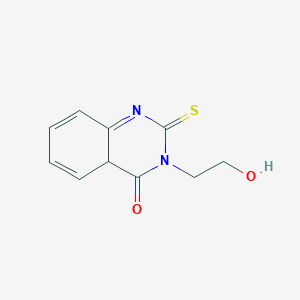
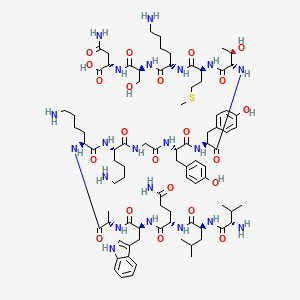
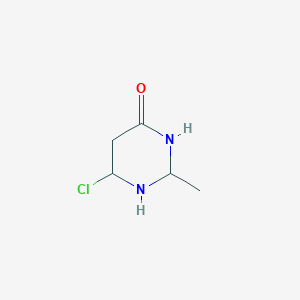
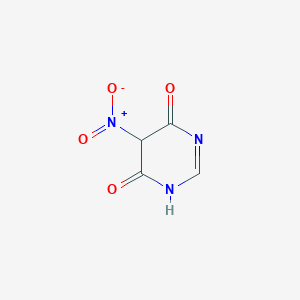
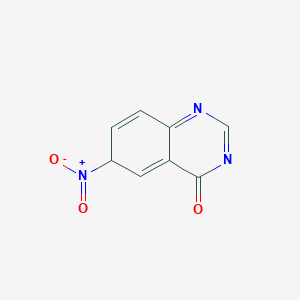
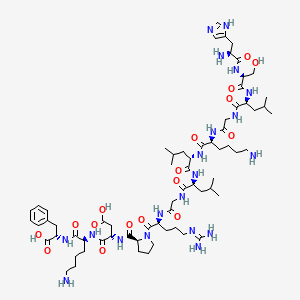
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
